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Compound of Interest

Compound Name: Cyanine7.5 amine

Cat. No.: B15554013 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to the covalent labeling of proteins

with Cyanine7.5 (Cy7.5) fluorescent dyes. The protocols detailed below are designed for

optimal conjugation of Cy7.5 NHS esters to primary amines on proteins, a robust method for

producing near-infrared (NIR) fluorescently-labeled proteins for various research and drug

development applications.

Introduction
Cyanine7.5 is a near-infrared fluorescent dye widely used for in vivo imaging, flow cytometry,

and other fluorescence-based assays. Its emission in the NIR window (approximately 750-900

nm) allows for deep tissue penetration and minimizes autofluorescence from biological

samples. The most common method for labeling proteins with Cy7.5 involves the use of an N-

hydroxysuccinimide (NHS) ester derivative of the dye. This amine-reactive group forms a stable

amide bond with primary amines, such as the ε-amino group of lysine residues and the N-

terminus of the protein.

Core Principles of Cyanine7.5 NHS Ester Protein
Labeling

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15554013?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The fundamental principle of this labeling strategy is a nucleophilic substitution reaction. The

primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS

ester. This results in the formation of a stable amide bond and the release of the N-

hydroxysuccinimide leaving group. The efficiency of this reaction is highly dependent on pH,

with optimal conditions typically being slightly basic (pH 8.0-9.0) to ensure the deprotonation of

the primary amines.

Quantitative Data Summary
For successful and reproducible protein labeling, it is crucial to control several key parameters.

The following table summarizes the recommended quantitative data for Cyanine7.5 amine
protein labeling.
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Parameter Recommended Range Notes

Protein Concentration 2 - 10 mg/mL[1][2][3]

Labeling efficiency is

significantly reduced at

concentrations below 2 mg/mL.

[1][2][4]

Reaction Buffer
Amine-free buffer (e.g., PBS,

Sodium Bicarbonate)

Buffers containing primary

amines like Tris or glycine will

compete with the protein for

the dye.[1][2]

Reaction pH 8.0 - 9.0[1][2][3][5]

A slightly basic pH ensures

that the primary amines on the

protein are deprotonated and

available for reaction.

Dye-to-Protein Molar Ratio
5:1 to 20:1 (start with 10:1)[2]

[6]

This ratio should be optimized

for each specific protein and

application to achieve the

desired degree of labeling.

Reaction Temperature
Room Temperature (18-25°C)

[6][7][8]

Reaction Time 60 minutes[1][2][7][8]

Dye Stock Solution

10 mg/mL or 10 mM in

anhydrous DMSO or DMF[1][3]

[8]

Prepare fresh before use to

avoid degradation of the

reactive NHS ester.

Purification Method

Size-Exclusion

Chromatography (e.g.,

Sephadex G-25)[1][6][7] or

Dialysis[9]

To remove unconjugated free

dye from the labeled protein.

Experimental Protocols
Reagent Preparation

Protein Solution:
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Ensure the protein is in an amine-free buffer such as Phosphate-Buffered Saline (PBS) or

100 mM sodium bicarbonate.[1][2]

If the protein solution contains primary amines (e.g., Tris, glycine), it must be dialyzed

against an appropriate amine-free buffer before labeling.[2]

Adjust the protein concentration to 2-10 mg/mL.[1][2][3]

Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if

necessary.[1][2]

Cyanine7.5 NHS Ester Stock Solution:

Allow the vial of Cyanine7.5 NHS ester to warm to room temperature before opening to

prevent moisture condensation.

Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide

(DMSO) or dimethylformamide (DMF).[1][3][8]

Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared

fresh for each labeling reaction.[3]

Protein Labeling Reaction
Calculate the required volume of Cy7.5 stock solution: Determine the volume of the 10 mM

Cy7.5 stock solution needed to achieve the desired dye-to-protein molar ratio. A common

starting point is a 10:1 molar ratio.[2]

Add the dye to the protein: While gently stirring or vortexing, slowly add the calculated

volume of the Cy7.5 stock solution to the protein solution.[1][8] Avoid vigorous mixing that

could denature the protein.[1]

Incubate the reaction: Incubate the reaction mixture for 60 minutes at room temperature,

protected from light.[1][2][7][8] Gentle shaking or rotation during incubation can improve

labeling efficiency.[1]

(Optional) Quench the reaction: The reaction can be stopped by adding a final concentration

of 50-100 mM Tris-HCl or glycine (pH 7.4) and incubating for an additional 10-15 minutes at
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room temperature.[8]

Purification of the Labeled Protein
It is critical to remove the unconjugated Cy7.5 dye from the labeled protein conjugate. Size-

exclusion chromatography is a highly effective method for this separation.

Prepare the column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex

G-25) with PBS (pH 7.2-7.4).[1][7]

Load the sample: Carefully load the reaction mixture onto the top of the column.[1][7]

Elute the conjugate: Elute the column with PBS. The labeled protein, being larger, will elute

first as a colored band, while the smaller, unconjugated dye molecules will be retained longer

on the column.[2]

Collect fractions: Collect the fractions containing the labeled protein.

Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules

per protein molecule, can be determined spectrophotometrically.[2] Measure the absorbance

of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for

Cy7.5 (~750 nm).[2] The DOL can be calculated using the following formula:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

A_max = Absorbance of the conjugate at ~750 nm

A_280 = Absorbance of the conjugate at 280 nm

ε_protein = Molar extinction coefficient of the protein at 280 nm

ε_dye = Molar extinction coefficient of Cy7.5 at ~750 nm

CF = Correction factor (A_280 of the free dye / A_max of the free dye)[2]
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Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is

recommended to add a stabilizing agent like bovine serum albumin (BSA) (if compatible with

the intended application) and store at -20°C or -80°C.[2]
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Caption: Experimental workflow for Cyanine7.5 amine protein labeling.
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Caption: Chemical reaction of Cy7.5 NHS ester with a primary amine on a protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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